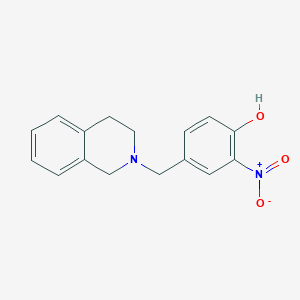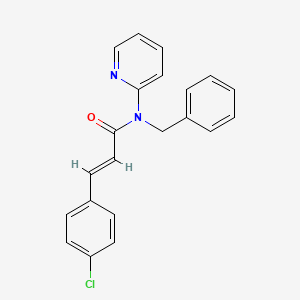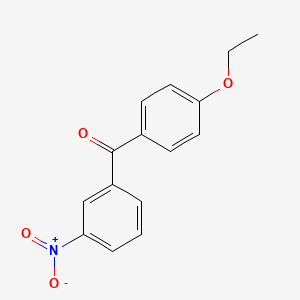
N-(2-ethyl-6-methylphenyl)-3-methoxy-2-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethyl-6-methylphenyl)-3-methoxy-2-naphthamide, also known as GW 610, is a selective peroxisome proliferator-activated receptor delta (PPARδ) agonist. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases, such as metabolic disorders, neurological disorders, and cancer.
Mecanismo De Acción
N-(2-ethyl-6-methylphenyl)-3-methoxy-2-naphthamide 610 exerts its effects through activation of PPARδ, a nuclear receptor that regulates gene expression involved in various biological processes, such as lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by this compound 610 leads to increased fatty acid oxidation, improved insulin sensitivity, and reduced inflammation.
Biochemical and Physiological Effects:
This compound 610 has been shown to have various biochemical and physiological effects. It improves glucose homeostasis by increasing insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue. It also increases fatty acid oxidation and reduces lipid accumulation in liver and adipose tissue. Additionally, it has been demonstrated to have anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-ethyl-6-methylphenyl)-3-methoxy-2-naphthamide 610 has several advantages for lab experiments. It is a selective PPARδ agonist, which means it has fewer off-target effects compared to other PPAR agonists. It also has good bioavailability and pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation is that it has low aqueous solubility, which may affect its delivery and efficacy in some experimental settings.
Direcciones Futuras
There are several future directions for N-(2-ethyl-6-methylphenyl)-3-methoxy-2-naphthamide 610 research. One area of interest is its potential therapeutic applications in metabolic disorders, such as diabetes and obesity. Further studies are needed to investigate its long-term effects and safety in humans. Another area of interest is its potential neuroprotective effects in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Moreover, its potential anticancer properties warrant further investigation, particularly in combination with other chemotherapeutic agents.
Métodos De Síntesis
The synthesis of N-(2-ethyl-6-methylphenyl)-3-methoxy-2-naphthamide 610 involves the reaction of 2-naphthoic acid with 2-amino-4-methylphenol in the presence of a coupling reagent, such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The resulting intermediate is then reacted with 2-ethyl-6-methylchloroaniline to obtain this compound 610.
Aplicaciones Científicas De Investigación
N-(2-ethyl-6-methylphenyl)-3-methoxy-2-naphthamide 610 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes and obesity. Additionally, it has been demonstrated to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Moreover, it has been investigated for its potential anticancer properties, particularly in breast, colon, and prostate cancer.
Propiedades
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-3-methoxynaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c1-4-15-11-7-8-14(2)20(15)22-21(23)18-12-16-9-5-6-10-17(16)13-19(18)24-3/h5-13H,4H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQJVZHLFPSDKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC3=CC=CC=C3C=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-fluorophenyl)-4-[(4-fluorophenyl)acetyl]piperazine](/img/structure/B5805373.png)
![4-chloro-2-{[(2,5-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5805384.png)

![4-(dimethylamino)-3-nitrobenzaldehyde [4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5805395.png)
![3-nitro-4-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}benzaldehyde](/img/structure/B5805407.png)
![5-bromo-N'-({5-[(4-nitrophenoxy)methyl]-2-furyl}methylene)-2-thiophenecarbohydrazide](/img/structure/B5805411.png)
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B5805420.png)
![N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5805423.png)

![2-(4-chlorophenoxy)-N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-methylpropanohydrazide](/img/structure/B5805444.png)
![4-({[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5805456.png)

